molecular formula C11H15NO2 B12733491 Midomafetamine, (N-methyl-d3)- CAS No. 1005479-80-0

Midomafetamine, (N-methyl-d3)-

Cat. No.: B12733491
CAS No.: 1005479-80-0
M. Wt: 196.26 g/mol
InChI Key: SHXWCVYOXRDMCX-BMSJAHLVSA-N
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Description

Mdma N-methyl-D3, also known as 3,4-methylenedioxymethamphetamine, is a synthetic compound that belongs to the substituted amphetamine class of chemicals. It is widely known for its psychoactive and stimulant properties, often associated with its use in recreational settings. it also has significant scientific and medical research applications, particularly in the field of psychotherapy for conditions such as post-traumatic stress disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-methylenedioxymethamphetamine typically involves the following steps:

    Formation of the precursor: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone from safrole.

    Reductive amination: The key step involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with methylamine, resulting in the formation of 3,4-methylenedioxymethamphetamine.

    Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of 3,4-methylenedioxymethamphetamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3,4-methylenedioxymethamphetamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3,4-methylenedioxymethamphetamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-methylenedioxymethamphetamine involves several molecular targets and pathways:

    Monoamine Transporters: It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm.

    Release of Neurotransmitters: It induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation.

    Receptor Agonism: It acts as a weak agonist at serotonin receptors, particularly 5-HT1 and 5-HT2 receptors.

    Oxytocin Release: It indirectly stimulates the release of oxytocin, which is associated with its entactogenic effects

Comparison with Similar Compounds

3,4-methylenedioxymethamphetamine is unique among its class of compounds due to its specific combination of stimulant and entactogenic effects. Similar compounds include:

Properties

CAS No.

1005479-80-0

Molecular Formula

C11H15NO2

Molecular Weight

196.26 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3

InChI Key

SHXWCVYOXRDMCX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC

Origin of Product

United States

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